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Compound of Interest

Compound Name: PARP7-probe-1

Cat. No.: B12399428

Audience: Researchers, scientists, and drug development professionals.

Introduction: RBN-2397 is a first-in-class, potent, and selective oral inhibitor of Poly (ADP-
ribose) polymerase 7 (PARP7).[1][2] PARP7 is a mono-ADP-ribosyltransferase (MARylase) that
acts as a negative regulator of the Type | interferon (IFN) response to cytosolic nucleic acids in
cancer cells.[3][4] By inhibiting PARP7, RBN-2397 restores innate immune signaling, leading to
both direct cancer cell-autonomous effects and the stimulation of an anti-tumor immune
response.[5] These notes provide a summary of in vivo data and detailed protocols for the
administration of RBN-2397 in preclinical mouse models.

Mechanism of Action

In cancer cells, cytosolic nucleic acids (from genomic instability or viral infection) are detected
by sensors like cGAS, leading to the activation of the STING-TBK1 signaling axis. PARP7
suppresses this pathway by interacting with and inhibiting TBK1, thereby blocking the
production of Type | interferons (e.g., IFN-). RBN-2397 inhibits PARP7, which releases the
suppression of TBK1. This allows for the phosphorylation and activation of transcription factors
like IRF3 and STAT1, leading to the expression of interferon-stimulated genes (ISGs) such as
CXCL10. The resulting anti-tumor effects include decreased cell proliferation and the
recruitment and activation of adaptive immune cells, particularly CD8+ T cells.
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Caption: RBN-2397 mechanism of action in restoring Type | IFN signaling.
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Data Presentation

Pharmacokinetics & Pharmacodynamics

Parameter Species Value Conditions Citation
) ) Oral
Half-life (t2) Mouse 325 mins o )
administration
PARP7-
) Inhibition of cell
Cellular EC50 overexpressing 1nM )
MARylation
cells
Increased
CXCL10 mRNA
In Vivo Target NCI-H1373 in tumor tissue
Dose-dependent ]
Engagement Xenograft post-single oral
dose (3-300
mg/kg)

In Vivo Efficacy: Syngeneic Mouse Models

Studies in immunocompetent mice are critical to evaluating the immune-stimulatory effects of
RBN-2397.
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Dosing . oL
Model . Duration Key Outcomes Citation
Regimen
CT26 (Colon Dose-dependent
) ) 3-100 mg/kg,
Carcinoma) in QD 24-32 days tumor growth
.0.,
BALB/c mice P inhibition.
Complete
30-100 mg/kg, .
32 days regressions
p.o., QD
observed.
Induced tumor-
specific adaptive
30-100 mg/kg, immune memory;
35 days )
p.o., QD tumor-free mice
rejected a re-
challenge.
Increased tumor
CT26 in BALB/c growth inhibition
_ RBN-2397 + _
mice ) 19+ days and survival
o anti-PD-1
(Combination) compared to
single agents.
Reduced activity
CT26 in NOG (49-55% TGlI),
mice 30 & 100 mg/kg, N indicating the
Not specified

(Immunodeficient

)

p.o., QD

response is
largely immune-

mediated.

In Vivo Efficacy: Xenograft Mouse Models

Studies in immunodeficient mice demonstrate the tumor-cell intrinsic effects of RBN-2397.
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Dosing . oL
Model . Duration Key Outcomes Citation
Regimen
NCI-H1373 Dose-dependent
] 3-100 mg/kg,
(NSCLC) in QD 28 days tumor growth
.0.,
CB17 SCID mice P inhibition.
Complete tumor
=30 mg/kg, p.o., )
28 days regressions
QD
observed.
RBN-2397
activity was
partially resisted
NCI-H1373 and tumor
(TBK1 Knockout)  Not specified Not specified regression was
in SCID mice completely
prevented,
confirming
mechanism.

Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Study

This protocol outlines the typical workflow for assessing the anti-tumor efficacy of RBN-2397 in
a subcutaneous mouse model.
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1. Animal Acclimation
(e.g., BALB/c or SCID mice, 1-2 weeks)

:

2. Tumor Cell Implantation
(e.g., Subcutaneous injection of CT26 or NCI-H1373 cells)

:

3. Tumor Growth Monitoring
(Calipers, 2-3 times/week)

4. Randomization
(When tumors reach ~50-100 mm3)

5. Treatment Initiation
(Vehicle, RBN-2397, Combination agents)

l

6. Daily Dosing & Monitoring
(Oral gavage, body weight, tumor volume, clinical signs)

7. Endpoint Analysis
(Tumor growth inhibition, regressions, survival)

8. Pharmacodynamic/Biomarker Analysis
(Tumorftissue collection for IHC, gPCR, etc.)
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Caption: Standard experimental workflow for RBN-2397 in vivo efficacy studies.
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Protocol 2: Preparation and Administration of RBN-2397

RBN-2397 is administered orally. Proper formulation is crucial for bioavailability.

Materials:

RBN-2397 powder

e Dimethyl sulfoxide (DMSO)

e PEG300

e Tween80

e Deionized water (ddH20) or saline

 Sterile microcentrifuge tubes

» Vortex mixer

o Oral gavage needles (20-22 gauge, ball-tipped)
e Syringes (1 mL)

Vehicle Preparation (Example): A common vehicle for oral administration of hydrophobic
compounds can be prepared. One formulation example involves a mixture of PEG300,
Tween80, and ddH20.

RBN-2397 Formulation (Example for a 10 mg/mL solution): This protocol is an example and
may require optimization based on the specific dose and study requirements.

e Stock Solution: Prepare a concentrated stock of RBN-2397 in DMSO (e.g., 100 mg/mL).
Ensure it is fully dissolved.

o Working Solution: To prepare a 1 mL working solution at 10 mg/mL, add 100 pL of the 100
mg/mL DMSO stock to 400 pL of PEG300.

e Mix Thoroughly: Vortex the mixture until the solution is clear.
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e Add Surfactant: Add 50 pL of Tween80 to the solution and vortex until clear.
e Final Dilution: Add 450 pL of ddH20 to bring the final volume to 1 mL. Mix thoroughly.

o Administration: The final formulation should be prepared fresh daily and administered
immediately. Administer the appropriate volume to each mouse based on its body weight to
achieve the target dose (e.g., for a 100 mg/kg dose in a 20g mouse, administer 200 pL of the
10 mg/mL solution). Use a proper oral gavage technique to avoid injury.

Protocol 3: Tumor Growth Monitoring and Analysis

Procedure:

Using digital calipers, measure the length (L) and width (W) of the subcutaneous tumors 2-3
times per week.

e Calculate tumor volume using the formula: Volume = (W2 x L) / 2.
e Monitor the body weight of each mouse at the same frequency to assess toxicity.

o Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm?), show signs of
ulceration, or if body weight loss exceeds 20%, in accordance with IACUC guidelines.

Data Analysis:

o Tumor Growth Inhibition (TGI %): Calculate TGI at a specific time point using the formula:
TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle
Group)] x 100

o Regressions: Note the number of mice in each group that exhibit partial regression (=50%
reduction in tumor volume) or complete regression (tumor becomes unpalpable).

Protocol 4: Pharmacodynamic (PD) Biomarker Analysis

To confirm the mechanism of action in vivo, tumors can be analyzed for changes in Type | IFN
signaling.

Procedure:
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o At a predetermined time point after the final dose (e.g., 24 hours), euthanize a cohort of

mice.

o Carefully excise tumors. For each tumor, divide the tissue for different analyses:

o Snap-freeze a portion in liquid nitrogen for subsequent RNA/protein extraction.

o Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

o (PCR Analysis: Extract total RNA from frozen tumor tissue. Perform reverse transcription
and quantitative PCR to measure the mRNA levels of interferon-stimulated genes (ISGs) like
Cxcl10, Mx1, and Ifitl. Normalize to a housekeeping gene.

o Western Blot/IHC: Extract protein to measure levels of p-STAT1. Use formalin-fixed, paraffin-
embedded (FFPE) sections for IHC analysis of markers like Ki67 (proliferation), cleaved
caspase-3 (apoptosis), and CD8 (T-cell infiltration).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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